REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[N:19]1[CH:24]=[CH:23][C:22]([CH2:25]Cl)=[CH:21][CH:20]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(C(C)=O)C>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:25][C:22]2[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2.3,4.5,7.8|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)O
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Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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6.64 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)CCl
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Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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at reflux for 3 hours
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
the insoluble material washed with methyl ethyl ketone
|
Type
|
CUSTOM
|
Details
|
The combined filtrate plus washings were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (300 ml) and water (150 ml)
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted twice with ethyl acetate (100 ml)
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Type
|
WASH
|
Details
|
the combined ethyl acetate solutions washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of ethyl acetate and pentane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)OCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |